Chebulanin

Catalog No.
S3316607
CAS No.
166833-80-3
M.F
C27H24O19
M. Wt
652.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chebulanin

CAS Number

166833-80-3

Product Name

Chebulanin

IUPAC Name

2-[13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid

Molecular Formula

C27H24O19

Molecular Weight

652.5 g/mol

InChI

InChI=1S/C27H24O19/c28-5-12-20-19(37)22(27(42-12)46-23(38)6-1-9(29)16(34)10(30)2-6)45-24(39)7-3-11(31)17(35)21-15(7)14(18(36)26(41)44-21)8(4-13(32)33)25(40)43-20/h1-3,8,12,14,18-20,22,27-31,34-37H,4-5H2,(H,32,33)

InChI Key

HPQIRFXIDGVWBA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C(C4C(C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)CC(=O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C(C4C(C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)CC(=O)O)O

Chebulanin is a naturally occurring ellagitannin found in various plants, most notably in the fruits of Terminalia chebula, a tree native to Southeast Asia []. It has garnered interest in scientific research due to its diverse potential health benefits observed in pre-clinical studies. Here's a breakdown of some key areas of exploration:

Anti-diabetic Properties

Chebulanin exhibits alpha-glucosidase inhibitory activity, which means it may help regulate blood sugar levels by preventing the breakdown of carbohydrates in the intestine []. This property makes it a potential candidate for research into type 2 diabetes management.

Chebulanin is a natural compound classified as an ellagitannin, primarily found in the fruits of the Terminalia chebula tree, which is widely used in traditional medicine across Asia. This compound is recognized for its complex polyphenolic structure, featuring a glucose core surrounded by multiple phenolic units. Chebulanin has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potential anticancer effects. Its unique chemical structure contributes to its biological activity and therapeutic potential.

Typical of ellagitannins. It can undergo hydrolysis, leading to the release of ellagic acid and other phenolic compounds. The hydrolyzable nature of chebulanin allows it to interact with various biological systems, influencing pathways related to inflammation and oxidative stress. Additionally, chebulanin's reactivity with free radicals enhances its antioxidant capabilities, making it a subject of interest in studies focused on oxidative damage and related diseases.

Chebulanin exhibits a range of biological activities:

  • Anti-Inflammatory Effects: Studies have demonstrated that chebulanin suppresses inflammatory mediators such as tumor necrosis factor-alpha and interleukin-6 in models of rheumatoid arthritis. It inhibits the activation of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways, which are crucial in the inflammatory response .
  • Antioxidant Properties: As a polyphenolic compound, chebulanin scavenges free radicals, thereby protecting cells from oxidative stress-induced damage .
  • Antiviral Activity: Research indicates that chebulanin can inhibit viral infections, notably showing effectiveness against dengue virus but not chikungunya virus during early infection stages .
  • Potential Anticancer Effects: Preliminary studies suggest that chebulanin may possess antitumor properties, warranting further investigation into its mechanisms and efficacy against various cancer types .

Chebulanin can be extracted from Terminalia chebula through various methods:

  • Solvent Extraction: The dried fruits are typically crushed and subjected to extraction with solvents such as acetone or methanol. For instance, a study utilized 70% acetone for extraction, followed by concentration and purification using macroporous resin .
  • Chromatographic Techniques: After initial extraction, chromatographic methods like high-performance liquid chromatography are employed to isolate and purify chebulanin from other components present in the extract.
  • Synthetic Approaches: Although primarily obtained from natural sources, synthetic methodologies for producing ellagitannins are being explored to enhance yield and purity for research purposes.

Chebulanin's applications span various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, chebulanin is being studied for potential use in treating conditions like rheumatoid arthritis and other inflammatory diseases .
  • Cosmetics: Its antioxidant properties make it a candidate for incorporation into skincare products aimed at reducing oxidative stress on the skin.
  • Nutraceuticals: Chebulanin is also considered for use in dietary supplements due to its health-promoting effects.

Research on chebulanin has highlighted its interactions with several biological targets:

  • Cytokines: Chebulanin modulates the expression of pro-inflammatory cytokines, suggesting a role in regulating immune responses during inflammation .
  • Signaling Pathways: It inhibits key signaling pathways involved in inflammation (NF-kB and MAPK), indicating potential therapeutic mechanisms against inflammatory diseases .
  • Viral Infections: Interaction studies have shown that chebulanin can inhibit specific viral replication processes, particularly against certain strains of viruses like dengue .

Chebulanin shares structural similarities with other ellagitannins and polyphenolic compounds. Here is a comparison highlighting its uniqueness:

Compound NameSourceKey PropertiesUnique Aspects
Chebulinic AcidTerminalia chebulaAnti-inflammatory, antioxidantSimilar structure but different biological activities .
Ellagic AcidVarious fruits (e.g., berries)Antioxidant, anticancerMore widely studied for anticancer properties; less focus on anti-inflammatory effects compared to chebulanin .
CorilaginTerminalia chebulaAntioxidant, antimicrobialExhibits stronger antimicrobial activity; less focus on arthritis treatment .
PunicalaginPomegranatesAntioxidant, anti-inflammatoryStronger focus on cardiovascular benefits; different source plant .
GallotanninVarious plantsAntioxidantLess specific anti-inflammatory action compared to chebulanin .

Chebulanin stands out due to its specific anti-arthritic effects along with its ability to modulate inflammatory pathways effectively. Its dual role as both an antioxidant and an anti-inflammatory agent positions it uniquely among similar compounds.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

9

Exact Mass

652.09117853 g/mol

Monoisotopic Mass

652.09117853 g/mol

Heavy Atom Count

46

Dates

Modify: 2023-08-19

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